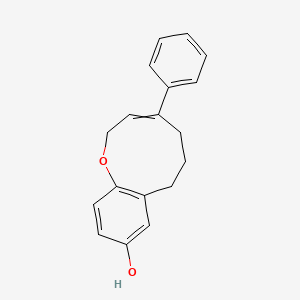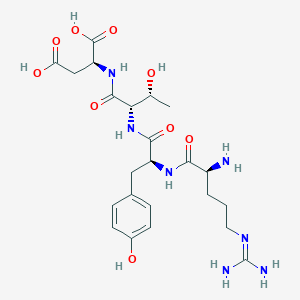
6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chloro group at the 6th position, a difluoroanilino group at the 5th position, and a dione structure at the 4th and 7th positions of the indazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Attachment of the Difluoroanilino Group: The difluoroanilino group can be introduced via nucleophilic aromatic substitution reactions using 2,4-difluoroaniline and suitable leaving groups.
Formation of the Dione Structure: The dione structure can be formed through oxidation reactions using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione structure to diols or other reduced forms.
Substitution: The chloro and difluoroanilino groups can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce diols. Substitution reactions can result in a variety of substituted indazole derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-(2,4-Difluoroanilino)-1H-indazole-4,7-dione: Lacks the chloro group at the 6th position.
6-Chloro-1H-indazole-4,7-dione: Lacks the difluoroanilino group at the 5th position.
5-Anilino-1H-indazole-4,7-dione: Lacks the difluoro substituents on the anilino group.
Uniqueness
6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione is unique due to the presence of both the chloro and difluoroanilino groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
918961-31-6 |
|---|---|
分子式 |
C13H6ClF2N3O2 |
分子量 |
309.65 g/mol |
IUPAC名 |
6-chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione |
InChI |
InChI=1S/C13H6ClF2N3O2/c14-9-11(18-8-2-1-5(15)3-7(8)16)12(20)6-4-17-19-10(6)13(9)21/h1-4,18H,(H,17,19) |
InChIキー |
UAKRPNSDOOHCBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


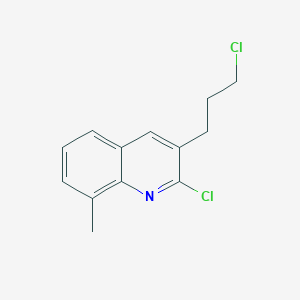
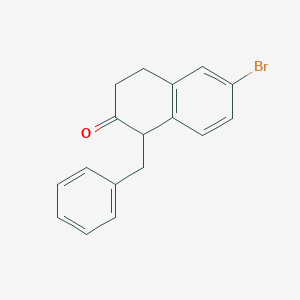

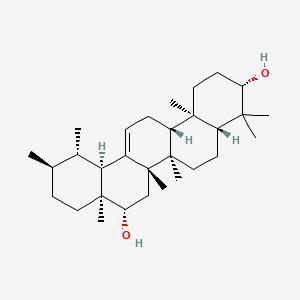
![methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12640762.png)

![2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12640766.png)
![7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12640774.png)
![1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12640780.png)
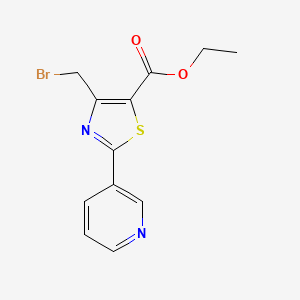
![{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12640808.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid](/img/structure/B12640811.png)
